1-{[2-(4-Fluorophenyl)-4-quinolyl]carbonyl}-4-piperidinecarboxamide
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Overview
Description
Preparation Methods
The synthesis of 1-{[2-(4-Fluorophenyl)-4-quinolyl]carbonyl}-4-piperidinecarboxamide involves multiple steps. One common synthetic route includes the reaction of 4-fluorobenzoyl chloride with 2-amino-4-quinolinecarboxylic acid to form an intermediate, which is then reacted with piperidine-4-carboxamide under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-{[2-(4-Fluorophenyl)-4-quinolyl]carbonyl}-4-piperidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Scientific Research Applications
1-{[2-(4-Fluorophenyl)-4-quinolyl]carbonyl}-4-piperidinecarboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and pain management.
Biology: The compound is used in biological studies to understand its effects on cellular pathways and molecular targets.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{[2-(4-Fluorophenyl)-4-quinolyl]carbonyl}-4-piperidinecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular signaling pathways. For example, it may act as an inhibitor of monoacylglycerol lipase, leading to increased levels of endocannabinoids and subsequent activation of cannabinoid receptors .
Comparison with Similar Compounds
1-{[2-(4-Fluorophenyl)-4-quinolyl]carbonyl}-4-piperidinecarboxamide can be compared with similar compounds, such as:
4-Fluorophenylacetonitrile: This compound is used as a starting reagent in the synthesis of various derivatives.
JNJ-42226314: A selective and potent monoacylglycerol lipase inhibitor with similar pharmacological properties.
Properties
Molecular Formula |
C22H20FN3O2 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
1-[2-(4-fluorophenyl)quinoline-4-carbonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C22H20FN3O2/c23-16-7-5-14(6-8-16)20-13-18(17-3-1-2-4-19(17)25-20)22(28)26-11-9-15(10-12-26)21(24)27/h1-8,13,15H,9-12H2,(H2,24,27) |
InChI Key |
NEMYOIAUOFTZKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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